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molecular formula C10H8BrNO2S B102771 1-(4-Bromophenylsulfonyl)-1H-pyrrole CAS No. 16851-84-6

1-(4-Bromophenylsulfonyl)-1H-pyrrole

Cat. No. B102771
M. Wt: 286.15 g/mol
InChI Key: WTLWGWZWPABAIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07723332B2

Procedure details

Pyrrole (1.05 mL, 15.0 mmol) was added to a slurry of sodium hydride (0.71 g, 60% in mineral oil, 17.8 mmol) in dry THF (10 mL) at room temperature. 4-Bromobenzene sulfonyl chloride (1.5 g, 6.0 mmol) dissolved in dry THF (5 mL) was added dropwise. The reaction mixture was stirred overnight. The reaction was quenched with saturated ammonium chloride and diluted with ethyl acetate. The layers were separated and the organic layer was washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to give the crude product. The crude product was purified via Isco chromatography (the Redisep™ column, silica, gradient 5-50% ethyl acetate in hexane) to give 1-[(4-bromophenyl)sulfonyl]-1H-pyrrole (0.27 g, 16%). MS (ESI) m/z 286. HPLC purity 100.0% at 210-370 nm, 9.9 min.; the Xterra® RP18 column, 3.5μ, 150×4.6 mm column 1.2 mL/min., 85/15-5/95 (ammonium formate buffer pH=3.5/ACN+MeOH) for 10 min., hold 4 min.
Quantity
1.05 mL
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[H-].[Na+].[Br:8][C:9]1[CH:14]=[CH:13][C:12]([S:15](Cl)(=[O:17])=[O:16])=[CH:11][CH:10]=1>C1COCC1>[Br:8][C:9]1[CH:14]=[CH:13][C:12]([S:15]([N:1]2[CH:5]=[CH:4][CH:3]=[CH:2]2)(=[O:17])=[O:16])=[CH:11][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.05 mL
Type
reactant
Smiles
N1C=CC=C1
Name
Quantity
0.71 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated ammonium chloride
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified via Isco chromatography (the Redisep™ column, silica, gradient 5-50% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)N1C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.27 g
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 15.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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